2,5-Diazabicyclo[2.2.1]heptane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazabicyclo[2.2.1]heptane-3,6-dione is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione typically involves the transformation of hydroxy-L-proline into tritosylhydroxy-L-prolinol, which is then cyclized with benzylamine to form 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane. This intermediate is subsequently converted to the parent bicyclic system . Another method involves the use of substituted triketopiperazines in organocatalysed asymmetric Michael additions to enones, followed by further modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into prolinamides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include benzylamine, enones, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from the reactions of this compound include prolinamides and other derivatives that retain the bicyclic structure .
Scientific Research Applications
2,5-Diazabicyclo[2.2.1]heptane-3,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product-like motifs.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized chemicals and materials for industrial applications.
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active products. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
Prolinamides: Compounds derived from the reduction of 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione.
Uniqueness
This compound is unique due to its stability, reactivity, and ability to form complex structures through various chemical reactions. Its versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2,5-diazabicyclo[2.2.1]heptane-3,6-dione |
InChI |
InChI=1S/C5H6N2O2/c8-4-2-1-3(7-4)5(9)6-2/h2-3H,1H2,(H,6,9)(H,7,8) |
InChI Key |
BGILLOVYAYVIOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)NC1C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.